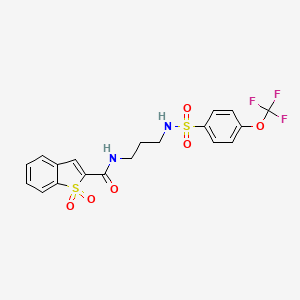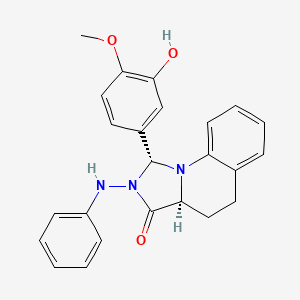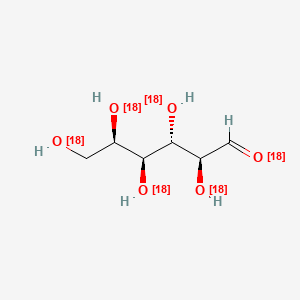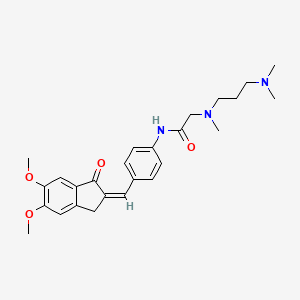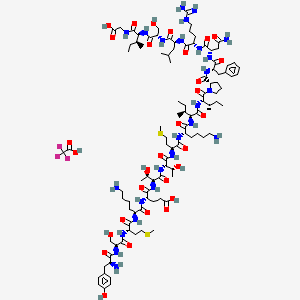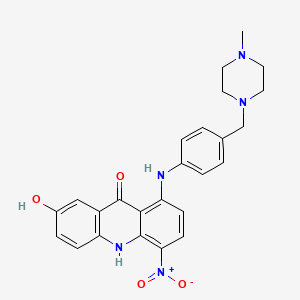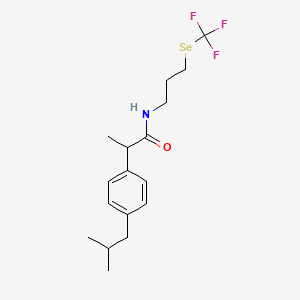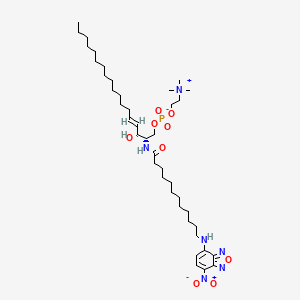
Anticancer agent 74
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 74 is a novel compound that has shown promising results in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs that target specific molecular pathways involved in cancer cell proliferation and survival. Unlike traditional chemotherapy agents, this compound is designed to minimize damage to healthy cells, thereby reducing side effects and improving patient outcomes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 74 involves a multi-step process that includes the formation of key intermediates and their subsequent transformation into the final product. The initial step typically involves the preparation of a precursor molecule through a series of chemical reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-pressure and high-temperature conditions to accelerate the reactions. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product and remove any impurities.
化学反应分析
Types of Reactions: Anticancer agent 74 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its anticancer properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions such as specific pH levels, temperatures, and solvent environments to ensure optimal results.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that possess enhanced anticancer activity. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies.
科学研究应用
Anticancer agent 74 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of anticancer drugs and developing new therapeutic agents. In biology, it is employed in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and metastasis. In medicine, this compound is being tested in clinical trials for its efficacy in treating various types of cancer, including breast, lung, and colon cancer. In the industry, it is used in the development of new drug formulations and delivery systems to improve its bioavailability and therapeutic index.
作用机制
The mechanism of action of Anticancer agent 74 involves the inhibition of specific molecular targets and pathways that are crucial for cancer cell survival and proliferation. One of the primary targets of this compound is the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides required for DNA replication. By inhibiting this enzyme, this compound disrupts the DNA synthesis process, leading to cell cycle arrest and apoptosis. Additionally, this compound also targets other signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
相似化合物的比较
Anticancer agent 74 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include methotrexate, which also targets dihydrofolate reductase, and other folate analogs that inhibit nucleotide synthesis. this compound has shown greater selectivity and potency in preclinical studies, making it a promising candidate for further development. Other similar compounds include platinum-based drugs such as cisplatin and carboplatin, which form DNA adducts and induce apoptosis. While these drugs are effective, they often cause severe side effects due to their lack of specificity. In contrast, this compound is designed to minimize off-target effects and improve patient outcomes.
属性
分子式 |
C25H21NO |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
9-phenyl-8-phenylmethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C25H21NO/c1-3-9-18(10-4-1)17-27-23-16-8-15-22-25(23)24(19-11-5-2-6-12-19)20-13-7-14-21(20)26-22/h1-6,8-12,15-16H,7,13-14,17H2 |
InChI 键 |
KQAQESVCPHPKQJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3=C(C=CC=C3OCC4=CC=CC=C4)N=C2C1)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




